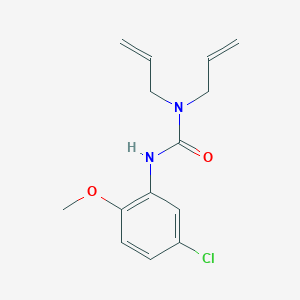![molecular formula C20H21F3N2O4 B4663006 ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4663006.png)
ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE
Descripción general
Descripción
ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a piperidine ring, and a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the trifluoroacetyl group. The final step involves the coupling of the indole derivative with the piperidine ring under specific reaction conditions.
Preparation of Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced using trifluoroacetic anhydride in the presence of a base such as pyridine.
Coupling with Piperidine Ring: The final coupling step involves the reaction of the indole derivative with piperidine-4-carboxylate under conditions such as reflux in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 2,2,2-trifluoroethanol derivative.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the trifluoroacetyl group can enhance the compound’s binding affinity and stability. The piperidine ring can modulate the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE: shares similarities with other indole derivatives such as indomethacin and tryptophan derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxylate and its analogs.
Uniqueness
- The presence of the trifluoroacetyl group imparts unique chemical and biological properties to the compound, making it distinct from other indole and piperidine derivatives.
- The combination of the indole moiety, trifluoroacetyl group, and piperidine ring in a single molecule provides a unique scaffold for drug design and development.
Propiedades
IUPAC Name |
ethyl 1-[2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-2-29-19(28)13-7-9-24(10-8-13)17(26)12-25-11-15(18(27)20(21,22)23)14-5-3-4-6-16(14)25/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWOWNSJKWPLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



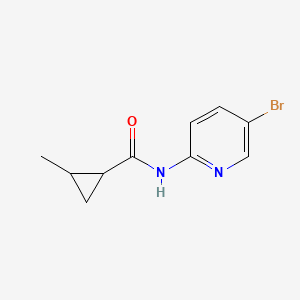
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B4662944.png)
![6-nitro-2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4662957.png)
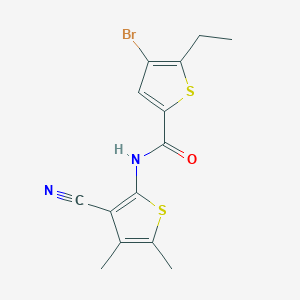
![ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4662973.png)
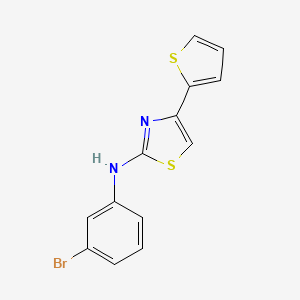
![5-(5-ethylthiophen-2-yl)-N-(3-methoxypropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4662984.png)
![2-({4-ALLYL-5-[(2,4-DIMETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-BENZYLACETAMIDE](/img/structure/B4662991.png)
![(2E)-2-(4-chlorophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4662998.png)
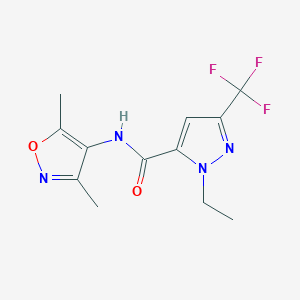
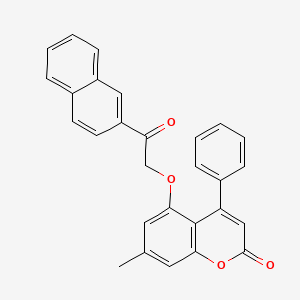
![1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4663013.png)
